molecular formula C5H3BrN2O2 B1272033 3-Bromo-4-nitropyridine CAS No. 89364-04-5

3-Bromo-4-nitropyridine

Cat. No. B1272033
Key on ui cas rn: 89364-04-5
M. Wt: 202.99 g/mol
InChI Key: CJEWCWSWUUFORD-UHFFFAOYSA-N
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Patent
US08524905B2

Procedure details

To a well stirred solution of 3-bromo-4-nitro pyridine (12.0 g, 54.794 mmol) in methanol (120 mL) was bubbled dry hydrochloride gas at about 0-5° C. for about 1-2-hours. The reaction mixture was then stirred at ambient temperature for about 6-8 hours. The solvent was evaporated under reduced pressure, the residue obtained was diluted with 20% aqueous solution of sodium hydroxide (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N+]([O-])=O.[ClH:11].C[OH:13]>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[N+:4]([O-:13])[CH:5]=[CH:6][C:7]=1[Cl:11] |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C=NC=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at ambient temperature for about 6-8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
product
Smiles
BrC=1C=[N+](C=CC1Cl)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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